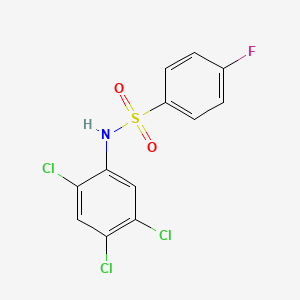

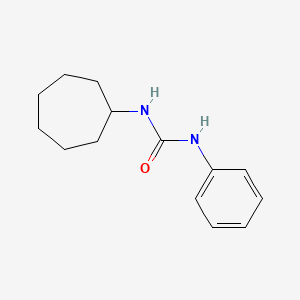

![molecular formula C11H7F6NO B3845139 1,1,1-trifluoro-4-{[3-(trifluoromethyl)phenyl]amino}-3-buten-2-one](/img/structure/B3845139.png)

1,1,1-trifluoro-4-{[3-(trifluoromethyl)phenyl]amino}-3-buten-2-one

Descripción general

Descripción

1,1,1-trifluoro-4-{[3-(trifluoromethyl)phenyl]amino}-3-buten-2-one, commonly known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TFB is a fluorinated β-diketone that is widely used in various fields such as organic synthesis, material science, and medicinal chemistry.

Aplicaciones Científicas De Investigación

Peptide Synthesis

- Protecting Agent in Peptide Synthesis : The trifluoro compound is used as a protecting group for the N-H terminal of amino acids in peptide synthesis. This group can be removed by acidic hydrolysis, facilitating the formation of peptide bonds without racemization (Gorbunova et al., 1991).

Synthesis of Trifluoromethylated Compounds

- Precursor for Trifluoromethylated Isoxazolidines : The compound serves as a precursor for synthesizing trifluoromethylated isoxazolidines, which have applications in developing syn-3-amino alcohols (Tsuge et al., 1995).

- Production of Fluorine-Containing Pyrroles : It is used for obtaining N-β-trifluoroacetylvinyl amino acid esters and α-aminoacetophenones, leading to fluorine-containing pyrroles (Okada et al., 1992).

Organic Synthesis

- Component in Diels-Alder Reactions : The compound is effective in Diels-Alder reactions, providing an entry to functionalized (trifluoromethyl)benzenes and -pyridines (Volle & Schlosser, 2002).

- **Synthesis of Trifluoromethylated Pyrido[2,3-d]pyrimidines**: This compound is instrumental in preparing trifluoromethylated pyrido[2,3-d]pyrimidine-2,4-diones, a class of compounds with potential applications in various chemical syntheses (Takahashi et al., 2004).

Polymer Research

- Synthesis of Fluorinated Polyimides : The compound plays a role in synthesizing fluorinated polyimides, which are known for their excellent thermal stability, mechanical properties, and low dielectric constants. These properties make them suitable for various industrial applications (Tao et al., 2009).

Chemical Synthesis

- Generation of Trifluoromethyl-Substituted Aldehydes : It is used in the preparation of CF3 substituted 3-aryl- or 3-hetarylacroleins, demonstrating stereoselective reactions and yielding predominantly E-isomer aldehydes [(Baraznenok et al., 1998)](https://consensus.app/papers/synthesis-e3trifluoromethyl3arylhetarylacroleins☆-baraznenok/820217a40bb25e60bd6f931313ee063a/?utm_source=chatgpt).

Chemical Adduct Formation

- Copper(II) Chloride Adducts : The compound reacts to form adducts with copper(II) chloride. These adducts have been studied for their crystal structures and potential applications in areas like catalysis and material science (Bonacorso et al., 2003).

NMR Studies

- 19F NMR Studies : Trifluoromethyl tags derived from this compound are used in 19F NMR studies of proteins. They are particularly useful for understanding protein conformations and states, given their sensitivity to changes in local environments (Ye et al., 2015).

Optical and Dielectric Properties

- Study of Polyimide Films : Research has been conducted on how trifluoromethyl groups affect the optical and dielectric properties of polyimide thin films, which is crucial for applications in electronics and optics (Jang et al., 2007).

Synthesis of Heteroarenes

- Precursor for Heteroarenes : The compound is a versatile precursor for trifluoromethyl-substituted heteroarenes, demonstrating its utility in synthesizing complex molecules like Celecoxib, a COX-2 selective, nonsteroidal anti-inflammatory drug (Sommer et al., 2017).

Propiedades

IUPAC Name |

(E)-1,1,1-trifluoro-4-[3-(trifluoromethyl)anilino]but-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F6NO/c12-10(13,14)7-2-1-3-8(6-7)18-5-4-9(19)11(15,16)17/h1-6,18H/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKAPZRAJMGVBU-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC=CC(=O)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)N/C=C/C(=O)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F6NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-Trifluoro-4-{[3-(trifluoromethyl)phenyl]amino}-3-buten-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

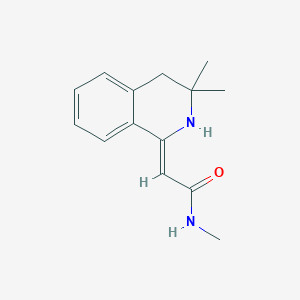

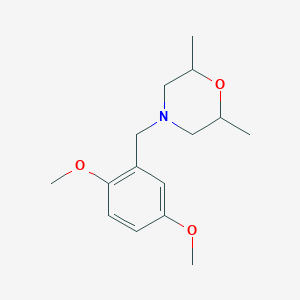

![1-({3-[(3-methoxy-1-piperidinyl)carbonyl]-5-isoxazolyl}methyl)-2-methyl-1H-benzimidazole](/img/structure/B3845070.png)

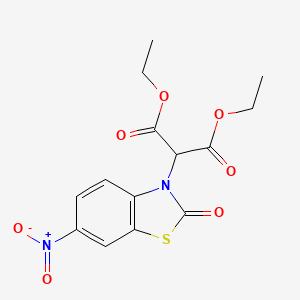

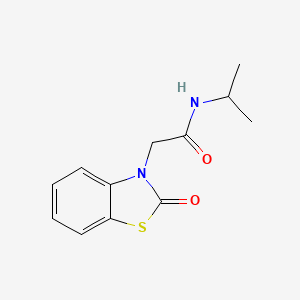

![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile](/img/structure/B3845078.png)

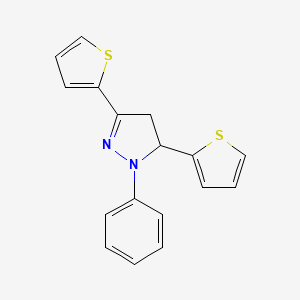

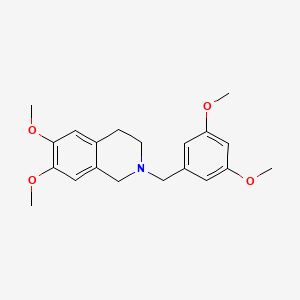

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile](/img/structure/B3845092.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)acrylonitrile](/img/structure/B3845105.png)

![N-[2-(azepan-1-ylcarbonyl)phenyl]-2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B3845142.png)

![4-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B3845156.png)